molecular formula C16H13BrFNO3 B2486408 N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide CAS No. 1825611-48-0

N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide

Cat. No. B2486408
CAS RN: 1825611-48-0
M. Wt: 366.186
InChI Key: LWUFBZXFJLMBNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide often involves multi-step reactions, including acetylation, alkylation, and nitration, under optimized conditions to achieve high yield and purity. For instance, Zhang Da-yang (2004) detailed the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, highlighting the importance of controlling reaction conditions such as molar ratios and temperature to improve yield and selectivity (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is often elucidated using various spectroscopic techniques, including IR, ^1H NMR, and mass spectrometry. Studies such as those by S. Geetha, R. Sribalan, and S. Lakshmi (2023) employ X-ray diffraction analysis and DFT calculations to determine the crystal structure, molecular geometry, and electronic properties of structurally related compounds, providing insight into their stability and reactivity (S. Geetha et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of bromo and fluoro substituents can significantly affect their reactivity in substitution reactions, as well as their physicochemical properties. The interaction between nitro and acetamido groups can lead to shifts in chemical shifts in NMR spectroscopy, indicating the influence of these groups on the compound's electronic environment.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The study by P. Jansukra et al. (2021) on a related compound, 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide, highlights the role of hydrogen bonding in determining the crystal packing and physical stability of such compounds (P. Jansukra et al., 2021).

Scientific Research Applications

Chemoselective Acetylation and Drug Synthesis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics


This study discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its importance in the synthesis of antimalarial drugs. The research provides insights into the process optimization, mechanism, and kinetics of the reaction, emphasizing the use of different acyl donors and the effects of various parameters on the synthesis outcome (Magadum & Yadav, 2018).

Synthesis and Pharmacological Assessment

Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
This paper presents the synthesis of novel acetamide derivatives and their evaluation for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. It highlights the potential of these compounds as pharmaceutical agents, providing a foundation for further exploration of similar acetamide derivatives in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Antifungal Activities

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives
Research on the synthesis of derivatives from 2-(4-bromo-3-methylphenoxy)acetate and their evaluation for antibacterial and antifungal activities is discussed. The study showcases the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Synthesis and Characterization of Novel Compounds

Synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamide
This research details the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. It emphasizes the importance of structural analysis in identifying new compounds that can have various applications in scientific research and potentially in pharmaceutical development (Man-li, 2008).

Radical Scavenging Activity

Free radical scavenging activity and mechanisms of amidoalkyl-2-naphthol derivative a joint experimental and theoretical study


This paper investigates the free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a derivative that exhibits good acetylcholinesterase and α-glycosidase inhibitory activities. It provides a comprehensive analysis of the antioxidant mechanisms, contributing to understanding the potential therapeutic applications of similar compounds (Boudebbous et al., 2021).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3/c1-10-2-4-14(12(17)6-10)19-16(21)9-22-15-5-3-11(8-20)7-13(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUFBZXFJLMBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-methylphenyl)-2-(2-fluoro-4-formylphenoxy)acetamide

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